4-Chloro-3-nitropyridine-2,6-diamine
Overview
Description
4-Chloro-3-nitropyridine-2,6-diamine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, nitro, and amino groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitropyridine-2,6-diamine typically involves multiple steps, starting from pyridine derivatives. One common method involves the nitration of 2,6-dichloropyridine to introduce the nitro group, followed by amination to replace one of the chlorine atoms with an amino group . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitropyridine-2,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and nitropyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-3-nitropyridine-2,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitropyridine-2,6-diamine involves its interaction with various molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s reactivity also allows it to modify proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyridines and aminopyridines, such as 2-Amino-4-chloro-3-nitropyridine and 4-Chloro-2,6-dimethyl-3-nitropyridine .
Uniqueness
4-Chloro-3-nitropyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitropyridines. Its combination of chlorine, nitro, and amino groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
4-chloro-3-nitropyridine-2,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNUNCQRSZQOGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306501 | |
Record name | 4-chloro-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40497-64-1 | |
Record name | NSC176972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3-nitropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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